1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
Description
1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is a complex organic compound that features a boron-containing dioxaborolane group attached to an indole moiety
Properties
IUPAC Name |
1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO3/c1-12(21)20-15-9-8-14(10-13(15)11-16(20,2)3)19-22-17(4,5)18(6,7)23-19/h8-10H,11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQBCKBVYLNHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(C3)(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced through a palladium-catalyzed borylation reaction. This involves the reaction of the indole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Final Functionalization: The ethanone group is introduced through a Friedel-Crafts acylation reaction, where the indole derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and dioxaborolane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Scientific Research Applications
1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one has several scientific research applications:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The indole moiety is a common pharmacophore in drug design, and the compound may serve as a lead compound for the development of new pharmaceuticals.
Materials Science: The boron-containing dioxaborolane group can impart unique electronic and optical properties, making the compound useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the dioxaborolane group can participate in covalent bonding with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethan-1-one: Similar structure but lacks the dihydro modification.
1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness
1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is unique due to the combination of the indole moiety and the boron-containing dioxaborolane group
Biological Activity
The compound 1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound features an indole moiety linked to a dioxaborolane group. The presence of these functional groups may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that catalyzes the degradation of tryptophan into kynurenine. This inhibition can affect immune responses and tumor progression .
- Antioxidant Properties : The dioxaborolane moiety is known for its ability to scavenge free radicals, which may confer antioxidant properties to the compound. This could be beneficial in reducing oxidative stress in cells .
- Interaction with Receptors : The indole structure is often associated with interactions at serotonin receptors, which can influence mood and behavior. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antitumor Activity : In vitro studies have suggested that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Case studies have shown promising results in models of breast and prostate cancer .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties by modulating neuroinflammatory pathways and reducing neuronal cell death in models of neurodegenerative diseases .
Case Studies
| Study | Findings |
|---|---|
| Study 1: Antitumor Activity | Demonstrated significant reduction in tumor size in xenograft models when treated with related compounds. |
| Study 2: Neuroprotection | Showed reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease. |
| Study 3: Enzyme Inhibition | Identified as a potent inhibitor of IDO with IC50 values in the nanomolar range. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
